An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-1H-pyrazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents, influencing aspects from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Ethyl-1H-pyrazol-3-amine, alongside detailed, field-proven experimental protocols for their determination.
Chemical Identity and Molecular Structure
4-Ethyl-1H-pyrazol-3-amine, with the CAS Number 43024-15-3, is a pyrazole derivative substituted with an ethyl group at the C4 position and an amino group at the C3 position.[1] The presence of the amino group and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts this molecule with its characteristic chemical reactivity and biological potential.
The tautomeric nature of the pyrazole ring allows for the existence of two tautomers, 4-ethyl-1H-pyrazol-3-amine and 4-ethyl-2H-pyrazol-3-amine. The equilibrium between these forms can be influenced by the solvent and the solid-state packing.
Figure 1: Chemical structure of 4-Ethyl-1H-pyrazol-3-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethyl-1H-pyrazol-3-amine is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.
| Property | Value | Source |
| Molecular Formula | C5H9N3 | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| Appearance | Colorless crystalline powder or crystal | [1] |
| Melting Point | Not experimentally determined | |
| Boiling Point (Predicted) | 307.2 ± 22.0 °C | [1] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [1] |
| Water Solubility | Slightly soluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and ketone | [1] |
| pKa (Predicted) | 16.12 ± 0.50 | [1] |
| logP (Predicted) | 0.7 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 4-Ethyl-1H-pyrazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazole ring, the protons of the ethyl group (a quartet and a triplet), and the protons of the amino group. The chemical shift of the N-H protons can be broad and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole ring and the ethyl substituent. The chemical shifts will be influenced by the electron-donating amino group and the aromaticity of the pyrazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of 4-Ethyl-1H-pyrazol-3-amine is expected to exhibit characteristic absorption bands:
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N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2]
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C-H stretching: Bands corresponding to the stretching of C-H bonds in the ethyl group and on the pyrazole ring will be observed in the 3100-2850 cm⁻¹ region.
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N-H bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[2]
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C=C and C=N stretching: Aromatic ring stretching vibrations from the pyrazole core will appear in the 1600-1400 cm⁻¹ region.
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C-N stretching: The stretching vibration of the C-N bond is anticipated in the 1335-1250 cm⁻¹ range for aromatic amines.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-Ethyl-1H-pyrazol-3-amine, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 111.1. The fragmentation pattern can provide further structural information.
Experimental Protocols
The following section details standardized protocols for the experimental determination of the key physicochemical properties of 4-Ethyl-1H-pyrazol-3-amine.
Synthesis of 4-Ethyl-1H-pyrazol-3-amine
A general method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. For 4-Ethyl-1H-pyrazol-3-amine, a plausible synthetic route starts from 2-cyanobutanoic acid, which can be esterified and then condensed with hydrazine. Another described method involves the ethylation of a pyrazole precursor followed by reaction with an amino reducing agent.[1]
Figure 2: A plausible synthetic workflow for 4-Ethyl-1H-pyrazol-3-amine.
Protocol:
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Esterification: To a solution of 2-cyanobutanoic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Work up the reaction to isolate the ethyl 2-cyanobutanoate.
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Cyclization: Dissolve the ethyl 2-cyanobutanoate in a suitable solvent (e.g., ethanol).
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Add hydrazine hydrate to the solution and reflux the mixture.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and isolate the crude product.
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Purify the 4-Ethyl-1H-pyrazol-3-amine by recrystallization or column chromatography.
Determination of Melting Point
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Protocol:
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Ensure the sample of 4-Ethyl-1H-pyrazol-3-amine is crystalline and dry.
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Pack a small amount of the sample into a capillary tube.
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Place the capillary tube in a melting point apparatus.
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Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Determination of pKa
Principle: The pKa value, the negative logarithm of the acid dissociation constant, is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.
Protocol:
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Accurately weigh a sample of 4-Ethyl-1H-pyrazol-3-amine and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.
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Calibrate a pH meter with standard buffer solutions.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
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Record the pH values against the volume of titrant added.
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Plot the titration curve (pH vs. volume of titrant).
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The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis Protocols
4.4.1. NMR Sample Preparation
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Weigh 5-10 mg of 4-Ethyl-1H-pyrazol-3-amine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
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Ensure the sample is fully dissolved before placing it in the NMR spectrometer.
4.4.2. IR Spectroscopy
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For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
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Alternatively, for a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
4.4.3. Mass Spectrometry
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
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Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI or EI).
Applications in Drug Discovery
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in various kinase inhibitors and other therapeutic agents. The ethyl group at the C4 position can provide advantageous steric and electronic properties, potentially influencing binding affinity and selectivity for biological targets. The physicochemical properties detailed in this guide are critical for:
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Lead Optimization: Modifying solubility, lipophilicity (logP), and pKa to improve pharmacokinetic profiles (ADME).
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Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the core structure affect biological activity.
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Formulation Development: Ensuring the stability and bioavailability of potential drug candidates.
Figure 3: The influence of physicochemical properties on drug development.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4-Ethyl-1H-pyrazol-3-amine. While several key parameters have been predicted, this document also outlines the necessary experimental protocols for their empirical determination. A comprehensive understanding of these properties is indispensable for researchers and scientists aiming to leverage this versatile building block in the design and synthesis of next-generation pharmaceuticals.
References
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4-Ethyl-1H-pyrazol-3-amine - ChemBK. (2024). Retrieved from [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]
